Uridine, 2'-deoxy-5-mercapto-

Descripción general

Descripción

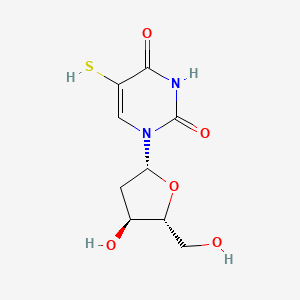

Uridine, 2’-deoxy-5-mercapto- is a modified nucleoside that features a thiol group at the 5-position of the uracil ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5-mercapto- typically involves the modification of uridine derivatives. One common method includes the thiolation of 2’-deoxyuridine. The reaction conditions often require the use of thiolating agents such as thiourea or hydrogen sulfide under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for Uridine, 2’-deoxy-5-mercapto- are less documented in the public domain. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfide bonds, a hallmark of its reactivity.

Key findings :

-

Disulfide formation : Exposure to mild oxidizing agents (e.g., atmospheric oxygen or iodine) converts the thiol to a disulfide-linked dimer. This reaction occurs rapidly under physiological conditions due to the nucleoside's sensitivity to redox environments .

-

Selective oxidation : Controlled oxidation with hydrogen peroxide (H₂O₂) yields sulfinic or sulfonic acid derivatives, depending on reaction time and stoichiometry.

Table 1: Oxidation Reaction Outcomes

Reduction Reactions

The thiol group participates in reversible redox reactions, enabling applications in dynamic covalent chemistry.

Key findings :

-

Thiol regeneration : Treatment with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) reduces disulfide bonds back to free thiols, restoring reactivity .

-

Competing pathways : Over-reduction under harsh conditions (e.g., excess NaBH₄) can lead to desulfurization, producing 2'-deoxyuridine as a byproduct .

Cyclonucleoside Formation via Intramolecular Michael Addition

The 5-thiol group acts as a nucleophile in intramolecular cyclization reactions.

Mechanism :

-

Deprotonation of the thiol generates a thiolate ion.

-

Conjugate addition to the α,β-unsaturated carbonyl at C6 of the uracil ring forms a 7-membered cyclonucleoside .

Key conditions :

-

Base-induced cyclization : Sodium methoxide (NaOMe) in methanol triggers cyclization but risks disulfide formation (e.g., compound 7 in Scheme 1 of ).

-

Acidic stabilization : HCl in acetone promotes thiol cyclization without disulfide byproducts, achieving quantitative yields .

Table 2: Cyclization Reaction Parameters

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Basic (pH > 10) | NaOMe/MeOH | Disulfide (7 ) | 100% | |

| Acidic (pH 2–4) | HCl/acetone | S-Cyclonucleoside (3a ) | ~100% |

Electrophilic Substitution at C5

The thiol group enhances electrophilic reactivity at the C5 position.

Example reaction :

-

Thiocyanation : Reaction with thiocyanogen chloride (SCNCl) directly introduces a thiocyanate group at C5, bypassing traditional multistep syntheses .

Table 3: Electrophilic Substitution Data

| Substrate | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| 2'-Deoxyuridine | SCNCl | 5-Thiocyanato-2'-deoxyuridine | 82% |

Biological Alkylation Interactions

The thiol group alkylates biological nucleophiles (e.g., cysteine residues), disrupting enzyme function.

Key evidence :

-

DNA synthesis inhibition : Incorporation into DNA leads to chain termination and competitive inhibition of thymidylate synthase, critical for nucleotide metabolism .

-

Mechanistic insight : The 5-mercapto group forms covalent adducts with active-site cysteine residues in enzymes like uridine kinase, reducing activity by 56% at 1 mM concentrations .

pH-Dependent Stability

Reactivity and stability are highly pH-sensitive:

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Synthesis Methods

The synthesis of Uridine, 2'-deoxy-5-mercapto- typically involves the modification of uridine derivatives. Common methods include:

- Thiolating Agents: The use of thiourea or hydrogen sulfide under controlled conditions is prevalent.

- Reaction Conditions: These often require specific temperature and pH adjustments to optimize yield and purity.

Chemical Reactions

Uridine, 2'-deoxy-5-mercapto- can undergo various chemical reactions:

- Oxidation: The thiol group can be oxidized to form disulfides.

- Reduction: It can be reduced to regenerate the thiol group from disulfides.

- Substitution: The thiol group can participate in nucleophilic substitution reactions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of disulfides | Hydrogen peroxide, iodine |

| Reduction | Regeneration of thiol group | Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) |

| Substitution | Introduction of functional groups | Various alkylating agents |

Uridine, 2'-deoxy-5-mercapto- exhibits notable biological activities that have been investigated in several studies:

Antiviral Activity

Research indicates that MUdR has significant antiviral properties. A study demonstrated that MUdR effectively inhibited the replication of influenza A virus in cell cultures. The compound showed an IC50 value of 82 μM against the H5N2 strain, suggesting low cytotoxicity to host cells.

Table 2: Antiviral Activity of MUdR Derivatives

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| MUdR | 82 | 5.27 |

| Compound 2 | 100 | - |

| Compound 3 | 99 | - |

Effects on DNA Synthesis

MUdR impacts DNA synthesis by inhibiting thymidine incorporation into nucleic acids. In a study involving murine spleen lymphocyte cultures stimulated by phytohemagglutinin (PHA), MUdR inhibited thymidine incorporation at concentrations as low as 0.01 mM.

Table 3: Inhibition of Nucleoside Incorporation by MUdR

| Nucleoside | Concentration (mM) | % Inhibition |

|---|---|---|

| Thymidine | 0.5 | 50 |

| Deoxyuridine | 0.01 | 50 |

Clinical Applications

MUdR has been explored for therapeutic applications in various clinical settings:

- Congenital Disorders: A case report highlighted improvements in patients with congenital disorders affecting uridine metabolism after uridine supplementation, leading to cessation of seizures.

- Mood Regulation: A study involving adolescents with depression indicated that treatment with uridine resulted in significant reductions in depressive symptoms over six weeks without adverse effects.

Industrial Applications

In industry, Uridine, 2'-deoxy-5-mercapto- is utilized in:

- Development of Novel Materials: Its unique reactivity allows it to be incorporated into new materials with specific properties.

- Biochemical Assays: It serves as a critical component in various biochemical assays due to its ability to modify nucleic acids.

Mecanismo De Acción

The mechanism of action of Uridine, 2’-deoxy-5-mercapto- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The thiol group allows for unique interactions with proteins and other biomolecules, potentially disrupting normal function and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2’-Deoxyuridine: Lacks the thiol group and is used primarily in DNA synthesis studies.

5-Bromo-2’-deoxyuridine: Contains a bromine atom instead of a thiol group and is used as a mutagen in genetic research.

Idoxuridine: An antiviral agent that inhibits viral DNA synthesis by substituting for thymidine.

Uniqueness

Uridine, 2’-deoxy-5-mercapto- is unique due to the presence of the thiol group, which allows for specific chemical reactions and interactions not possible with other nucleoside analogs. This makes it particularly valuable in research focused on nucleic acid modifications and therapeutic applications.

Actividad Biológica

Uridine, 2'-deoxy-5-mercapto- (often referred to as 5-mercapto-2'-deoxyuridine or MUdR) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of virology, oncology, and neurology. This article synthesizes current research findings regarding the biological activity of MUdR, focusing on its antiviral properties, effects on DNA synthesis, and therapeutic applications.

Antiviral Activity

Research has demonstrated that MUdR exhibits significant antiviral properties. A study published in 2017 synthesized various 2-deoxy sugar derivatives of uridine and assessed their efficacy against influenza A virus. Among these derivatives, MUdR displayed promising inhibitory effects on viral replication in Madin-Darby canine kidney (MDCK) cells. The most active compound showed an IC50 value of 82 μM against the H5N2 strain of the virus, indicating a selective index that suggests low cytotoxicity to host cells .

Table 1: Antiviral Activity of MUdR Derivatives

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| MUdR | 82 | 5.27 |

| Compound 2 | 100 | - |

| Compound 3 | 99 | - |

| Compound 4 | 100 | - |

The study concluded that the presence of specific functional groups significantly enhances the antiviral activity of these compounds, particularly through improved lipophilicity .

Effects on DNA Synthesis

MUdR has also been studied for its impact on DNA synthesis. A notable study investigated its effects on primary murine spleen lymphocyte cultures stimulated by phytohemagglutinin (PHA). The findings revealed that MUdR inhibited thymidine incorporation into nucleic acids at concentrations as low as 0.01 mM, demonstrating its potential to disrupt DNA synthesis . The inhibition was time-dependent and correlated with decreased cellular DNA content, suggesting that MUdR can effectively modulate lymphocyte proliferation.

Table 2: Inhibition of Nucleoside Incorporation by MUdR

| Nucleoside | Concentration (mM) | % Inhibition |

|---|---|---|

| Thymidine | 0.5 | 50 |

| Deoxyuridine | 0.01 | 50 |

The study indicated that MUdR's mechanism involves inhibiting uridine kinase activity and altering the nucleotide pool within lymphocytes, which may have implications for its use in cancer therapy .

Clinical Applications

In clinical settings, MUdR has been explored for its therapeutic potential in treating conditions such as congenital disorders affecting uridine metabolism. A case report highlighted two patients with CAD deficiency who exhibited significant improvements after uridine supplementation. The timely administration of uridine led to cessation of seizures and developmental progress, underscoring its role as a critical therapeutic agent .

Moreover, a study involving depressed adolescents treated with uridine showed promising results. Participants experienced a substantial reduction in depressive symptoms after six weeks of treatment without significant adverse effects . This suggests that MUdR may play a role in mood regulation and neurological health.

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-sulfanylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-3-5-4(13)1-7(16-5)11-2-6(17)8(14)10-9(11)15/h2,4-5,7,12-13,17H,1,3H2,(H,10,14,15)/t4-,5+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTIUBZWEKOZRY-HBPOCXIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)S)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)S)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7085-54-3 | |

| Record name | 5-Mercapto-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-MERCAPTO-2'-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IM5ND7S7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.